molecular formula C7H4F2O3 B032468 2,6-difluoro-4-Hydroxybenzoic Acid CAS No. 214917-68-7

2,6-difluoro-4-Hydroxybenzoic Acid

Cat. No.: B032468
CAS No.: 214917-68-7
M. Wt: 174.1 g/mol
InChI Key: NFIQGYBXSJQLSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Boswellic acid can be synthesized through the extraction of the resin from Boswellia serrata. The resin is subjected to various purification processes to isolate the beta-Boswellic acid. The primary method involves solvent extraction using organic solvents such as ethanol, methanol, or acetonitrile . The resin is dissolved in the solvent, and the solution is filtered to remove impurities. The solvent is then evaporated to obtain the crude beta-Boswellic acid, which is further purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of beta-Boswellic acid involves large-scale extraction and purification processes. The resin is collected and subjected to solvent extraction in large reactors. The extract is then concentrated and purified using high-performance liquid chromatography (HPLC) to obtain high-purity beta-Boswellic acid .

Chemical Reactions Analysis

Types of Reactions: Beta-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of beta-Boswellic acid, such as acetyl-beta-Boswellic acid and keto-beta-Boswellic acid. These derivatives exhibit enhanced pharmacological activities .

Scientific Research Applications

Comparison with Similar Compounds

Beta-Boswellic acid is compared with other similar compounds, such as alpha-Boswellic acid, keto-beta-Boswellic acid, and acetyl-keto-beta-Boswellic acid . These compounds share similar structures but differ in their functional groups and pharmacological activities. For instance:

Beta-Boswellic acid stands out due to its potent anti-inflammatory and neuroprotective effects, making it a unique and valuable compound in scientific research and therapeutic applications .

Properties

IUPAC Name

2,6-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIQGYBXSJQLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381126
Record name 2,6-difluoro-4-Hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214917-68-7
Record name 2,6-difluoro-4-Hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-hydroxybenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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